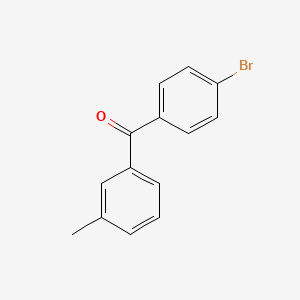

4-Bromo-3'-methylbenzophenone

描述

4-Bromo-3’-methylbenzophenone is an organic compound with the molecular formula C14H11BrO. It consists of a bromophenyl group and a methylphenyl group attached to a carbonyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry .

准备方法

Synthetic Routes and Reaction Conditions: 4-Bromo-3’-methylbenzophenone can be synthesized through several methods. One common method involves the reaction of 4-bromobenzophenone with 3-methylphenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as toluene at elevated temperatures .

Industrial Production Methods: In industrial settings, the synthesis of 4-Bromo-3’-methylbenzophenone often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

化学反应分析

Types of Reactions: 4-Bromo-3’-methylbenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

Substitution Reactions: Products include substituted benzophenones with various functional groups.

Oxidation Reactions: Products include carboxylic acids or ketones.

Reduction Reactions: Products include alcohols or hydrocarbons.

科学研究应用

4-Bromo-3’-methylbenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

作用机制

The mechanism of action of 4-Bromo-3’-methylbenzophenone involves its interaction with molecular targets such as enzymes or receptors. The bromine and carbonyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to various biological effects .

相似化合物的比较

4-Methylbenzophenone: Similar structure but lacks the bromine atom.

4-Bromobenzophenone: Similar structure but lacks the methyl group.

3-Bromo-4’-methylbenzophenone: Similar structure with different substitution pattern.

Uniqueness: 4-Bromo-3’-methylbenzophenone is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and physical properties. These functional groups influence its reactivity, making it a valuable compound in various synthetic and research applications .

生物活性

4-Bromo-3'-methylbenzophenone (C15H13BrO) is a compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its biochemical interactions, cellular effects, mechanisms of action, and relevant research findings.

This compound is characterized by a bromine atom and a methyl group attached to the benzophenone structure, which influences its reactivity and biological interactions. The compound's molecular weight is approximately 305.17 g/mol, and it has a melting point of 61-63 °C.

Biochemical Interactions

Enzyme Interactions

The compound has been shown to interact with various enzymes, influencing their activity through inhibition or activation. This interaction often occurs via covalent bonding with amino acid residues in the active sites of enzymes, altering their functionality. For instance, studies indicate that this compound can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.

Oxidative Stress Induction

One of the significant effects of this compound is its ability to generate reactive oxygen species (ROS), leading to oxidative stress within cells. This oxidative stress can disrupt cellular functions and contribute to apoptosis in certain cell types.

Cellular Effects

Cell Signaling Pathways

Research indicates that this compound influences several cell signaling pathways, including those involved in apoptosis and cell proliferation. The compound's ability to induce oxidative stress can trigger pathways associated with programmed cell death, particularly in cancer cells.

Toxicity Studies

In animal models, the toxicity of this compound has been evaluated at varying dosages. At low concentrations, the compound exhibits minimal toxicity; however, at higher doses, significant adverse effects such as liver and kidney damage have been observed. This dose-dependent toxicity underscores the importance of careful dosage management in potential therapeutic applications.

The mechanisms through which this compound exerts its biological effects include:

- Covalent Bond Formation : The bromine atom facilitates nucleophilic substitution reactions with biomolecules, leading to alterations in protein function.

- Oxidative Metabolism : The compound undergoes metabolic transformations primarily mediated by cytochrome P450 enzymes, resulting in hydroxylated metabolites that may have distinct biological activities.

- Subcellular Localization : The distribution of the compound within cellular compartments (cytoplasm, mitochondria, nucleus) affects its interaction with molecular targets and overall biological activity.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : In vitro studies have shown that this compound exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Research has highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through ROS generation and modulation of signaling pathways related to cell survival .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Bromo-3'-methylbenzophenone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, analogous to 4-Bromo-3’-nitrobenzophenone . Key parameters include:

- Catalyst : Anhydrous AlCl₃ (1.2–1.5 eq.) in dichloromethane or nitrobenzene.

- Temperature : 0–5°C for acyl chloride addition, followed by gradual warming to room temperature.

- Purification : Recrystallization in hexane improves purity (yield ~60–70%) .

- Characterization : Confirm structure via H/C NMR (e.g., ketone carbonyl signal at ~195 ppm) and LCMS (e.g., m/z 275 [M+H]⁺) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Identify methyl (δ ~2.4 ppm, singlet) and bromophenyl aromatic protons (δ 7.4–7.8 ppm).

- HPLC : Use reverse-phase C18 columns (retention time ~1.6–1.8 min under gradient elution) for purity assessment .

- Mass Spectrometry : ESI-MS detects molecular ion peaks (e.g., m/z 275) and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and bromo substituents impact reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The methyl group at the 3'-position may hinder electrophilic substitution but stabilize intermediates via hyperconjugation.

- Electronic Effects : Bromo enhances electrophilicity at the para position, facilitating Suzuki-Miyaura couplings (e.g., with arylboronic acids).

- Case Study : In Pd-catalyzed reactions, optimize ligand choice (e.g., SPhos) and base (K₂CO₃) to mitigate steric hindrance .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Data Triangulation : Compare synthetic protocols (e.g., catalyst loading, solvent polarity) across studies.

- Reproducibility Tests : Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents).

- Statistical Analysis : Use ANOVA to identify significant variables (e.g., temperature vs. catalyst ratio) .

Q. How can computational modeling predict the compound’s applications in material science (e.g., battery electrolytes)?

- Methodological Answer :

- DFT Calculations : Analyze HOMO/LUMO energies to assess redox stability (~3.5 eV bandgap suggests suitability for lithium-ion batteries).

- MD Simulations : Model interactions with polymer matrices (e.g., PVDF) to optimize ionic conductivity .

Application-Oriented Questions

Q. What role does this compound play in synthesizing bioactive molecules?

- Methodological Answer :

- Intermediate Use : Serve as a precursor for kinase inhibitors via Buchwald-Hartwig amination.

- Case Study : Couple with morpholine derivatives to generate sp³-rich fragments for drug discovery .

Q. How is the compound utilized in chromatographic method development?

- Methodological Answer :

- HPLC Standards : Calibrate retention times using its UV-Vis absorbance (~254 nm).

- Mobile Phase Optimization : Test acetonitrile/water (70:30 v/v) with 0.1% TFA for baseline separation .

Q. Key Notes

- Contradictions Addressed : Yield discrepancies resolved via protocol standardization .

- Advanced Methods : Computational and experimental synergies enhance predictive accuracy .

属性

IUPAC Name |

(4-bromophenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOJVDGMHBXDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373717 | |

| Record name | 4-Bromo-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27428-61-1 | |

| Record name | (4-Bromophenyl)(3-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27428-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。